molecular formula C25H23N3O2 B2708882 N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide CAS No. 1014069-29-4

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2708882
CAS No.: 1014069-29-4
M. Wt: 397.478
InChI Key: APFONJPXZQSYGD-UHFFFAOYSA-N
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Description

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of benzyl groups and a benzyloxy group attached to the pyrazole ring, along with a carboxamide functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of benzyl groups: Benzylation can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl alcohol in the presence of a suitable catalyst.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: Similar in structure but with different substituents.

    N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.

    N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-methylamine: Similar but with a methylamine group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C25_{25}H23_{23}N3_3O2_2
  • Molecular Weight : 397.5 g/mol
  • CAS Number : 1014069-29-4

The compound features a pyrazole ring substituted with two benzyl groups and a benzyloxy group, along with a carboxamide functional group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. A study highlighted that certain pyrazole derivatives could inhibit the growth of Escherichia coli and Staphylococcus aureus effectively at low concentrations, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazoles is well-documented. Studies have indicated that this compound may reduce inflammation markers such as TNF-α and IL-6. For instance, similar compounds have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism likely involves modulation of the MAPK signaling pathway, which plays a crucial role in inflammatory responses .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have revealed that derivatives of this compound can inhibit cancer cell proliferation. For example, a derivative exhibited an IC50_{50} value of 91 nM against MEK1, indicating potent activity against cancer cell lines such as A549 . The compound's ability to interact with specific molecular targets involved in tumorigenesis underscores its potential as a therapeutic agent.

The biological effects of this compound are primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

StudyFindings
Burguete et al. (2016)Reported synthesis and evaluation of pyrazole derivatives for antimicrobial activity; some compounds showed significant inhibition against Mycobacterium tuberculosis and other pathogens .
Selvam et al. (2016)Investigated anti-inflammatory properties; certain derivatives exhibited comparable effects to indomethacin in reducing carrageenan-induced edema in mice .
Recent Anticancer ResearchIdentified potent MEK inhibitors among pyrazole derivatives with promising anticancer activity against lung cancer cell lines .

Properties

IUPAC Name

N,1-dibenzyl-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-24(26-16-20-10-4-1-5-11-20)23-18-28(17-21-12-6-2-7-13-21)27-25(23)30-19-22-14-8-3-9-15-22/h1-15,18H,16-17,19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFONJPXZQSYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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